N-(4-fluorophenyl)-2-hydroxy-5-oxo-7-phenyl-3,4,5,6,7,8-hexahydroquinoline-4-carboxamide
CAS No.:
Cat. No.: VC16277658
Molecular Formula: C22H19FN2O3
Molecular Weight: 378.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H19FN2O3 |
|---|---|
| Molecular Weight | 378.4 g/mol |
| IUPAC Name | N-(4-fluorophenyl)-2,5-dioxo-7-phenyl-1,3,4,6,7,8-hexahydroquinoline-4-carboxamide |
| Standard InChI | InChI=1S/C22H19FN2O3/c23-15-6-8-16(9-7-15)24-22(28)17-12-20(27)25-18-10-14(11-19(26)21(17)18)13-4-2-1-3-5-13/h1-9,14,17H,10-12H2,(H,24,28)(H,25,27) |
| Standard InChI Key | UJYLXXLXFUMFSA-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CC(=O)C2=C1NC(=O)CC2C(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a hexahydroquinoline backbone fused with a pyridine ring, substituted at key positions:
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C-4: A carboxamide group linked to a 4-fluorophenyl moiety.
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C-2: A hydroxy group.
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C-5: A ketone (oxo) group.
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C-7: A phenyl substituent.
The fluorophenyl group enhances lipophilicity and metabolic stability, critical for membrane permeability and pharmacokinetics . X-ray crystallography of analogous hexahydroquinolines reveals a non-planar structure, with the pyran ring adopting a boat conformation .
Spectral and Physicochemical Properties
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Molecular Formula: C₂₂H₁₉FN₂O₃.
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Molecular Weight: 378.4 g/mol.
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IR Spectroscopy: Peaks at 3560–3238 cm⁻¹ (O-H, N-H), 1705 cm⁻¹ (C=O), and 1352 cm⁻¹ (S=O) .
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NMR: Distinct signals for aromatic protons (δ 7.20–8.22 ppm) and fluorophenyl groups (δ −113.0 ppm in ¹⁹F NMR) .
Synthesis and Optimization
Synthetic Routes
The synthesis involves multi-step reactions, often employing one-pot multicomponent strategies for efficiency :
Table 1: Key Synthesis Steps
| Step | Description | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Quinoline core formation | Friedländer cyclization (aniline + ketone, H₂SO₄) | 70–85% |
| 2 | Pyridine ring introduction | Suzuki coupling (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O) | 65–80% |
| 3 | Amidation | 4-Fluoroaniline, DMF, 130–140°C | 60–75% |
Industrial-scale production utilizes continuous flow reactors to enhance yield (up to 90%) and reduce waste .
Structural Modifications
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Fluorophenyl Position: Para-substitution on the phenyl ring maximizes enzyme binding affinity .
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Hydroxy Group: Essential for hydrogen bonding with biological targets (e.g., DNA gyrase) .
Biological Activity and Mechanisms
Antimicrobial Effects
The compound exhibits broad-spectrum activity:
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Gram-Negative Bacteria: MIC = 16 μg/mL (vs. E. coli) .
Mechanistically, it disrupts DNA gyrase and β-lactamase enzymes .
Enzyme Inhibition
Comparative Analysis with Analogues
Table 3: Structure-Activity Relationships
| Compound | Substituent | Activity (IC₅₀) |
|---|---|---|
| A | 4-Fluorophenyl | 5.4 μM (HEPG2) |
| B | 3-Chlorophenyl | 24.3 μM (HEPG2) |
| C | 4-Methoxyphenyl | 18.1 μM (HEPG2) |
The 4-fluorophenyl group confers superior binding to hydrophobic enzyme pockets compared to chloro or methoxy analogues .
Pharmacological and Toxicological Profile
Pharmacokinetics
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Lipophilicity (LogP): 3.2, favoring blood-brain barrier penetration.
Toxicity
Future Directions
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